![molecular formula C24H48NO10P B13139786 D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]: is a complex organic compound that plays a significant role in various biological processes. It is a derivative of myo-inositol, a crucial molecule involved in cellular signaling and membrane biogenesis. This compound is particularly important in the context of phosphoinositide metabolism, which is essential for various cellular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate] typically involves the phosphorylation of myo-inositol followed by the attachment of the amino-hydroxy-octadecenyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the purification of intermediates and final products through techniques such as chromatography and crystallization to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of inositol phosphates.
Reduction: Reduction reactions can occur at the amino group, potentially converting it to a primary amine.
Substitution: Substitution reactions can take place at the phosphate group, allowing for the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phosphorylated inositol derivatives, amines, and substituted inositol compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a precursor for synthesizing complex phosphoinositides, which are important for studying cellular signaling pathways.
Biology: In biological research, it is utilized to investigate the role of inositol phosphates in cellular processes such as signal transduction, membrane trafficking, and cytoskeletal dynamics.
Industry: In the industrial sector, it is used in the production of specialized chemicals and pharmaceuticals, particularly those targeting cellular signaling pathways.
Mécanisme D'action
The mechanism of action of D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate] involves its role as a precursor in the phosphoinositide pathway. It is phosphorylated to produce various inositol phosphates, which act as secondary messengers in cellular signaling. These molecules interact with specific protein targets, modulating their activity and influencing cellular processes such as growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
D-myo-Inositol-1,4,5-trisphosphate: A key secondary messenger involved in calcium signaling.
D-myo-Inositol-1,4-bisphosphate: Another important molecule in the phosphoinositide pathway.
D-myo-Inositol-1-phosphate: A precursor in the synthesis of more complex inositol phosphates.
Uniqueness: D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate] is unique due to its specific structure, which allows it to participate in distinct biochemical pathways. Its amino-hydroxy-octadecenyl group provides additional functional versatility compared to other inositol phosphates, enabling it to interact with a broader range of molecular targets.
Propriétés
Formule moléculaire |
C24H48NO10P |
|---|---|
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+/t17-,18+,19?,20-,21+,22+,23+,24?/m0/s1 |
Clé InChI |
NFRGTPKVKNBLRN-JCNHODMVSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)N)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


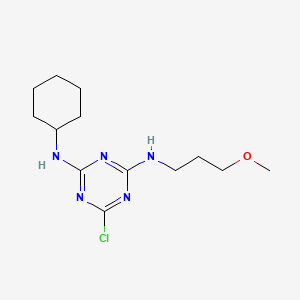
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)

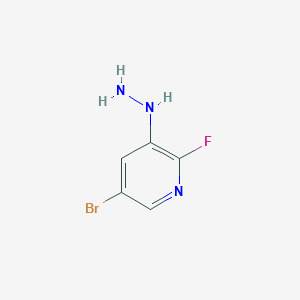
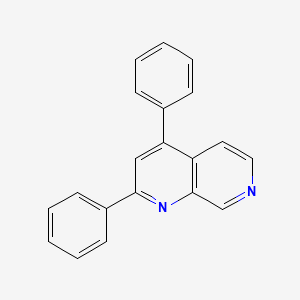
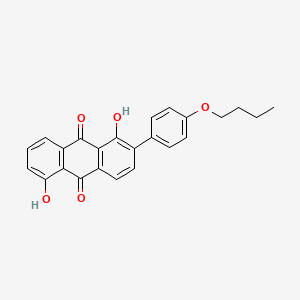
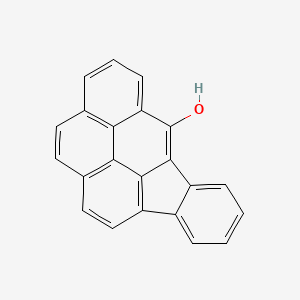
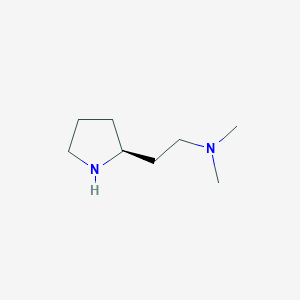
![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
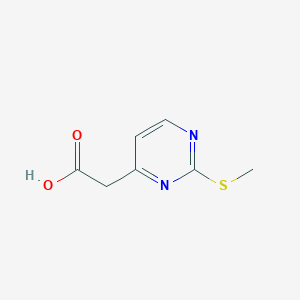
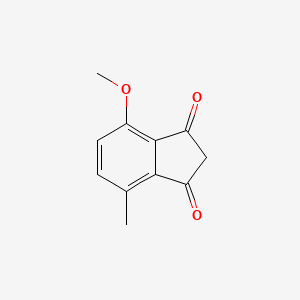
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
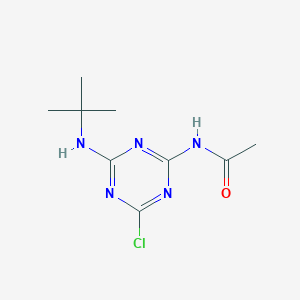
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
